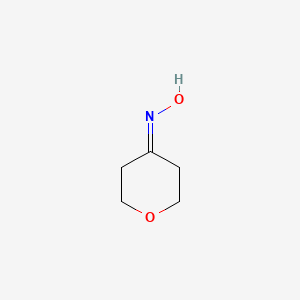

tetrahydro-4H-pyran-4-one oxime

説明

Overview of Tetrahydropyranone Derivatives in Heterocyclic Chemistry

The tetrahydropyran (B127337) (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. This structural motif is prevalent in a vast number of natural products, most notably in carbohydrates (pyranoses). The introduction of a ketone functional group, creating a tetrahydropyranone, provides a key site for chemical modifications.

Tetrahydropyranone derivatives are considered valuable building blocks in organic synthesis. chemicalbook.com They serve as precursors for a wide array of more complex heterocyclic systems. kaznu.kz The reactivity of the ketone group allows for various transformations, including reductions, additions of nucleophiles, and condensation reactions. chemicalbook.com In the context of drug discovery, the tetrahydropyran ring is often incorporated into molecular scaffolds to improve physicochemical properties. Functionalized tetrahydropyran scaffolds are useful for creating libraries of sp³-rich compounds, which are of increasing interest in medicinal chemistry. nih.gov For instance, derivatives of tetrahydropyran have been investigated for their potential anti-influenza virus activity. chemicalbook.com

Significance of Oxime Functional Group in Organic Synthesis and Medicinal Chemistry

The oxime functional group (C=N-OH) is a versatile and highly significant moiety in both organic synthesis and medicinal chemistry. rsc.org Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.gov

In Organic Synthesis:

Protecting Groups: Oximes can serve as protecting groups for carbonyl compounds. nih.gov

Synthetic Intermediates: They are valuable intermediates that can be readily converted into other functional groups such as amines, nitriles, and nitro compounds. nih.gov

Rearrangements: Oximes are famously known for undergoing the Beckmann rearrangement, a reaction that transforms an oxime into an amide. This reaction is a cornerstone of organic synthesis, with industrial applications such as the production of caprolactam, a precursor to Nylon 6. nih.gov

In Medicinal Chemistry: The oxime group is a recognized pharmacophore and is present in numerous biologically active compounds. nih.govnih.gov Its ability to act as both a hydrogen bond donor (from the -OH group) and acceptor (at the nitrogen and oxygen atoms) allows for critical interactions with biological targets like enzymes. nih.gov

Enzyme Reactivators: Certain oximes are well-known as reactivators of acetylcholinesterase (AChE), an enzyme inhibited by organophosphate nerve agents and pesticides. nih.gov

Drug Scaffolds: The oxime functionality has been incorporated into a wide range of therapeutic agents, including those with antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.gov For example, several FDA-approved cephalosporin (B10832234) antibiotics, such as cefuroxime (B34974) and cefmenoxime, feature an oxime group that is crucial for their antibacterial activity. nih.gov

Research Landscape of Tetrahydro-4H-pyran-4-one Oxime

The research surrounding this compound itself is primarily focused on its synthesis and its role as a chemical intermediate. The standard method for its preparation involves the reaction of its parent ketone, tetrahydro-4H-pyran-4-one, with hydroxylamine hydrochloride. kaznu.kz This reaction is a classic condensation, often carried out in the presence of a mild base like sodium acetate (B1210297) to neutralize the HCl released. kaznu.kz

Studies on substituted tetrahydropyranone oximes have provided insight into the reaction conditions and structural possibilities. For example, research on the synthesis of 3,5-substituted tetrahydropyran-4-one oximes has explored the use of different bases and temperatures to optimize the reaction yield. kaznu.kz Such studies have also performed quantum-chemical calculations to determine the most stable conformations of these oxime derivatives, finding that both syn- and anti- isomers can be energetically equivalent. kaznu.kz

While direct biological activity studies on the unsubstituted this compound are not extensively documented in major journals, it is recognized as a building block. Its structural components—the tetrahydropyran ring and the oxime group—are both independently significant in medicinal chemistry, suggesting its potential as a scaffold for the development of new, more complex molecules with potential therapeutic applications.

| Compound | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| Tetrahydro-4H-pyran-4-one | 29943-42-8 sigmaaldrich.com | C₅H₈O₂ sigmaaldrich.com | Starting material (precursor) kaznu.kz |

| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | Reagent kaznu.kz |

| This compound | 61128-73-2 | C₅H₉NO₂ scbt.com | Product |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(oxan-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGGGWRHZQTITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486041 | |

| Record name | tetrahydro-4H-pyran-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61128-73-2 | |

| Record name | tetrahydro-4H-pyran-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrahydro 4h Pyran 4 One Oxime

Condensation Reactions for Tetrahydro-4H-pyran-4-one Scaffolds

Condensation reactions offer a direct approach to building the pyranone ring system from acyclic precursors.

The reaction between acetone (B3395972) and formaldehyde (B43269) under alkaline conditions is a documented method for creating a tetrahydropyran-4-one structure. Specifically, this condensation, when performed with a 1:4 molar ratio of acetone to formaldehyde in the presence of a base like potassium carbonate (K₂CO₃) at 30-35°C, yields 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. kaznu.kzresearchgate.net This particular reaction provides the substituted pyranone scaffold in yields as high as 67.4%. kaznu.kzresearchgate.net

Reaction Details: Condensation of Acetone and Formaldehyde

| Reactants | Catalyst | Temperature | Product | Yield |

|---|

The Claisen condensation of diethyl oxalate (B1200264) with acetone in the presence of a strong base, such as sodium ethoxide, is a classic method for forming a key C-C bond. orgsyn.org This reaction produces the sodium salt of ethyl acetopyruvate. Following the condensation, the salt is neutralized with acid to yield ethyl acetopyruvate. orgsyn.org This keto-ester is a versatile precursor for various heterocyclic systems, although its direct, one-pot conversion to the unsubstituted tetrahydro-4H-pyran-4-one is not the primary reported outcome.

Reaction Details: Condensation of Diethyl Oxalate and Acetone

| Reactants | Base | Key Intermediate |

|---|

Multi-step Synthetic Pathways for Tetrahydro-4H-pyran-4-one

Multi-step syntheses provide alternative and often more controlled routes to the target precursor.

A reliable two-stage process for the preparation of tetrahydro-4H-pyran-4-one on a larger scale starts from 3-chloropropionyl chloride. rsc.org

Friedel-Crafts Acylation: The first step involves the aluminium chloride (AlCl₃)-catalyzed Friedel-Crafts acylation of ethylene (B1197577) with 3-chloropropionyl chloride. This reaction forms the intermediate, 1,5-dichloropentan-3-one. The reaction temperature is controlled to be below 10°C. google.com

Reaction Scheme: From 3-Chloropropionyl Chloride

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Chloropropionyl Chloride, Ethylene | AlCl₃, <10°C | 1,5-Dichloropentan-3-one |

An alternative pathway utilizes carbon dioxide and 2,2'-dichlorodiethyl ether. In a patented process, 2,2'-dichlorodiethyl ether is dissolved in ethanol (B145695) along with a Zr-Ce-Ti-Al composite oxide catalyst and cesium iodide. chemicalbook.com The mixture is heated to 90°C, and carbon dioxide is introduced under pressure (1.1 MPa). chemicalbook.com After the reaction, the catalyst is filtered off, and the solvent is removed. The final product, tetrahydro-4H-pyran-4-one, is obtained after recrystallization with a reported purity of 99.7% and a yield of 95.9%. chemicalbook.com

Reaction Details: From CO₂ and 2,2'-Dichlorodiethyl Ether

| Reactants | Catalysts/Reagents | Conditions | Purity | Yield |

|---|

Improved Procedures for Tetrahydro-4H-pyran-4-one Preparation

For larger scale manufacturing, a process has been developed that utilizes commercially available starting materials, culminating in the production of over 20 kg of tetrahydro-4H-pyran-4-one in a pilot plant setting. acs.org Another patented method designed for industrialized production involves the reaction of 3-chloropropionyl chloride and aluminum trichloride (B1173362) with ethylene gas. google.com The resulting intermediate, 1,5-dichloropentanone, is then cyclized under reflux with phosphoric acid and sodium dihydrogen phosphate (B84403) to yield the final product. google.com

Alternative synthetic routes have also been explored. For instance, a substituted derivative, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, is prepared through the condensation of acetone and formaldehyde in an alkaline medium at 30-35°C, affording a yield of 67.4%. researchgate.netresearchgate.net This highlights a different approach to constructing the pyran ring system.

Oxime Formation: Conversion of Tetrahydro-4H-pyran-4-one to its Oxime

The conversion of the ketone functional group in tetrahydro-4H-pyran-4-one to an oxime is a crucial step in the synthesis of the target compound. This transformation is typically accomplished by reacting the ketone with hydroxylamine (B1172632) or one of its salts.

Reaction with Hydroxylamine Hydrochloride

The formation of tetrahydro-4H-pyran-4-one oxime is achieved through the reaction of the parent ketone with hydroxylamine hydrochloride. researchgate.netkaznu.kz This reaction is a standard method for preparing oximes from ketones. In the case of the related 3,5-disubstituted tetrahydropyran-4-one, this reaction has been studied to determine the optimal conditions for synthesis. researchgate.netresearchgate.net The process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the pyranone.

Optimization of Reaction Conditions for Oxime Synthesis

The efficiency of the oximation reaction is highly dependent on the specific conditions employed. Key factors that have been investigated to maximize the yield of the resulting oxime include the choice of base and the reaction temperature. researchgate.netkaznu.kz

The reaction between tetrahydro-4H-pyran-4-one and hydroxylamine hydrochloride requires a base to neutralize the HCl generated and to facilitate the reaction. The choice of base has been shown to have a significant impact on the product yield. Studies comparing a strong base, sodium hydroxide (B78521) (NaOH), with a milder base, sodium acetate (B1210297) (AcONa), for the synthesis of a substituted this compound found that the base choice is critical. researchgate.netkaznu.kz The use of sodium acetate was identified as the optimal condition for achieving a higher yield of the oxime product. researchgate.netkaznu.kzresearchgate.net

Temperature is another critical parameter in the synthesis of this compound. Research has demonstrated that the reaction yield is sensitive to thermal conditions. researchgate.netresearchgate.net The optimal yield of 65.3% for a substituted analog was achieved when the reaction was heated to a temperature below 80°C in the presence of sodium acetate. researchgate.netkaznu.kzresearchgate.net It was noted that increasing the temperature above 80°C leads to a reduction in the product yield. researchgate.net

The following table summarizes the research findings on the optimization of reaction conditions for the synthesis of a substituted this compound.

Table 1: Optimization of Oxime Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield | Reference |

|---|---|---|---|---|---|

| Base | NaOH | AcONa | AcONa | - | researchgate.net, kaznu.kz |

| Temperature | - | - | < 80 °C | 65.3% | researchgate.net, kaznu.kz, researchgate.net |

Structural Elucidation and Spectroscopic Characterization of Tetrahydro 4h Pyran 4 One Oxime

Single-Crystal X-ray Diffraction Analysis of Related Pyranone Structures

While specific single-crystal X-ray diffraction data for the parent compound tetrahydro-4H-pyran-4-one oxime is not widely available, analysis of closely related pyranone derivatives provides significant insight into the molecular geometry and crystalline packing of this class of compounds. najah.edumdpi.comresearchgate.net X-ray diffraction is a definitive technique for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. mdpi.com

Studies on pyranone derivatives, such as C2-symmetrical bis(β-enamino-pyran-2,4-dione) and a novel Schiff base derivative of pyran-2-one, have utilized single-crystal X-ray diffraction to unambiguously determine their structures. najah.edumdpi.com For instance, the analysis of a Schiff base derivative, (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one, confirmed its zwitterionic nature, which is stabilized by an intramolecular proton transfer. najah.edu

In another study, the crystal structures of β-enamino-pyran-2,4-dione derivatives were determined at a low temperature (120 K) to minimize thermal vibrations and obtain high-quality diffraction data. mdpi.com The data collection was performed on a Rigaku Oxford Diffraction Supernova diffractometer using Cu Kα radiation. mdpi.com Such analyses reveal that the pyran ring often adopts a stable conformation, like the "chair" form, as has been calculated for substituted tetrahydro-4H-pyran-4-one derivatives. researchgate.net

The investigation of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid by single-crystal X-ray diffraction established that the molecule exists as the endo isomer within a racemic single crystal. researchgate.net These examples underscore the power of X-ray diffraction in elucidating the precise stereochemistry and supramolecular assembly of pyranone-based structures. mdpi.comresearchgate.net

Below are tables detailing crystallographic data for related pyranone structures, illustrating the type of information obtained from such analyses.

Table 1: Crystallographic Data for a C2-Symmetrical bis(β-enamino-pyran-2,4-dione) Derivative mdpi.com

| Parameter | Value |

|---|---|

| Radiation | Cu Kα |

| Temperature | 120 K |

| Crystal System | Data collected on a Rigaku Oxford Diffraction Supernova diffractometer |

| Data Reduction Software | CrysAlisPro |

| Structure Solution Method | Intrinsic Phasing (SHELXT) |

Table 2: Crystallographic Data for a Pyran-2-one Schiff Base Derivative najah.edu

| Parameter | Value |

|---|---|

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Temperature | Room Temperature |

| Diffractometer | Bruker APEX II Quazar |

| Structure Determination | Single Crystal X-ray Diffraction (SC-XRD) |

| Computational Method | DFT/B3LYP/6-311++G(d,p) |

Computational and Theoretical Studies of Tetrahydro 4h Pyran 4 One Oxime

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those employing ab initio Density Functional Theory (DFT), have been instrumental in investigating the stable conformations and electronic properties of tetrahydropyran-4-one derivatives and their oximes. researchgate.netkaznu.kzresearchgate.net These computational approaches allow for the determination of the most stable geometries by calculating total energies and dipole moments. researchgate.netkaznu.kz

Researchers have widely used the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with different basis sets to perform quantum-chemical calculations on these compounds. researchgate.netkaznu.kzresearchgate.net The 6-31G(d) and the more extensive 6-311+G(3df,2p) basis sets are commonly employed for these ab initio DFT calculations. researchgate.netkaznu.kzresearchgate.net This combination of methods has proven effective for optimizing geometries and predicting the properties of various organic molecules, including heterocyclic systems. The B3LYP functional provides a good balance between computational cost and accuracy for calculating electronic structures and energies.

Conformational analysis is crucial for understanding the three-dimensional structure and reactivity of cyclic compounds like tetrahydro-4H-pyran-4-one oxime. Theoretical calculations are used to identify the most stable conformers and the energetic relationships between them. researchgate.netkaznu.kz

A significant finding from computational studies on 3,5-dimethyleneoxytetrahydropyran-4-one oxime, a derivative of the target compound, is the energetic equivalence of its syn- and anti-isomers. researchgate.netkaznu.kzresearchgate.net Calculations performed using the DFT B3LYP method with 6-31G(d) and 6-311+G(3df,2p) basis sets indicate that there is no significant energy difference between the two isomeric forms of the oxime. researchgate.netkaznu.kzresearchgate.netvulcanchem.com This suggests that both isomers are likely to coexist in equilibrium.

Intramolecular hydrogen bonding plays a critical role in determining the conformational preferences and stability of substituted tetrahydro-4H-pyran-4-one oximes. researchgate.netkaznu.kzresearchgate.net For instance, in studies of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, the spatial proximity of the hydroxymethyl substituents can lead to the formation of an intramolecular hydrogen bond, which stabilizes certain conformers. researchgate.netresearchgate.net Similarly, for 3,5-dimethyleneoxytetrahydropyran-4-one oxime, the most stable conformer is found to have a 3a5a (diaxial) configuration of its substituents, a stability attributed to the formation of intramolecular hydrogen bonds. researchgate.netkaznu.kzresearchgate.net

The calculation of total energies and dipole moments is a primary tool for identifying the most stable conformers of a molecule. researchgate.netkaznu.kz Lower total energy values correspond to greater thermodynamic stability. Studies on derivatives like 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one have used these calculations to compare the stability of different conformers (e.g., with equatorial vs. axial substituents). researchgate.netresearchgate.net The dipole moment, a measure of molecular polarity, can also provide insights into a conformer's relative stability and intermolecular interactions. researchgate.netresearchgate.net

Below is a table of calculated values for different conformers of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, demonstrating the application of these computational methods.

| Conformer | Substituent Positions | Total Energy (Hartree) | Dipole Moment (Debye) |

| I | Equatorial, Equatorial | -613.884 | 3.55 |

| II | Axial, Equatorial | -613.882 | 2.99 |

| III | Axial, Axial | -613.879 | 5.25 |

| Data derived from studies on 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one using the B3LYP/6-311+G(3df,2p) method. A lower dipole moment for conformation II may suggest its preference. researchgate.netresearchgate.net |

Conformational Analysis and Stability

Molecular Docking Simulations (in relation to biological activity)

While direct molecular docking studies specifically targeting this compound are not extensively reported in the current literature, research on related pyran derivatives provides a framework for understanding its potential biological interactions. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

In silico predictions on derivatives of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, a closely related structure, have suggested a range of potential biological activities. researchgate.netresearchgate.net These predictions indicate that such compounds could act as enzyme inhibitors, G-protein coupled receptor ligands, or ion channel modulators. researchgate.netresearchgate.net For instance, virtual screening has identified potential for antidiabetic activity and utility in treating phobic disorders and dementias among these derivatives. researchgate.net

Furthermore, the parent ketone, tetrahydro-4H-pyran-4-one, has demonstrated anti-influenza virus activity, suggesting that its derivatives, including the oxime, could be explored for similar therapeutic applications. chemicalbook.com Molecular docking simulations of this compound against viral proteins, such as neuraminidase or hemagglutinin, could validate this hypothesis and guide the design of more potent antiviral agents.

Studies on other 4H-pyran derivatives have successfully employed molecular docking to understand their biological activity. For example, certain 4H-pyran derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key protein in the cell cycle and a target in cancer therapy. nih.gov Docking studies of these compounds within the ATP binding pocket of CDK2 have revealed the crucial interactions responsible for their inhibitory effects. nih.gov This precedent suggests that similar investigations could be fruitfully applied to this compound to explore its potential as an anticancer agent.

The table below summarizes the predicted biological activities for derivatives of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, which could serve as a starting point for future molecular docking studies of this compound.

| Predicted Biological Activity | Potential Target Class | Reference |

| Enzyme Inhibition | Enzymes | researchgate.net, researchgate.net |

| G-protein coupled receptor ligand | GPCRs | researchgate.net, researchgate.net |

| Ion channel modulation | Ion Channels | researchgate.net, researchgate.net |

| Antidiabetic | Various | researchgate.net |

| Treatment of phobic disorders and dementias | Various | researchgate.net |

Mechanistic Insights from DFT Studies for Pyran Derivatives

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It provides valuable insights into molecular geometry, stability, and reactivity.

DFT calculations have been performed on 3,5-disubstituted tetrahydropyran-4-one and its corresponding oxime to determine their stable conformations. kaznu.kzresearchgate.net These studies, using the B3LYP method with 6-31G(d) and 6-311+G(3df,2p) basis sets, have shown that the most stable conformation for the oxime derivative features a 3a5a configuration of the substituents. kaznu.kzresearchgate.net This stability is attributed to the formation of intramolecular hydrogen bonds. kaznu.kzresearchgate.net

A significant finding from these calculations is that the syn- and anti-isomers of 3,5-dimethyleneoxytetrahydropyran-4-one oxime are energetically equivalent. kaznu.kzresearchgate.net This suggests that at room temperature, both isomers can coexist, which may have implications for their biological activity and receptor binding.

General DFT studies on various pyran derivatives further illuminate the electronic properties of this class of compounds. For instance, analysis of other pyran derivatives using DFT has focused on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is a key indicator of chemical reactivity and stability. bohrium.com The molecular electrostatic potential (MEP) is another property calculated through DFT that helps in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its sites for electrophilic and nucleophilic attack. bohrium.com

The table below presents data from DFT calculations on a substituted tetrahydropyran-4-one oxime, highlighting the conformational energetics.

| Conformer Property | Value | Significance | Reference |

| Most Stable Conformation | 3a5a configuration of substituents | Explained by intramolecular hydrogen bonds | kaznu.kz, researchgate.net |

| Isomer Energetics | syn- and anti-isomers are energetically equivalent | Both isomers can coexist and potentially interact with biological targets | kaznu.kz, researchgate.net |

Chemical Reactivity and Derivatization of Tetrahydro 4h Pyran 4 One Oxime

Reactivity Towards Nucleophiles and Electrophiles

Tetrahydro-4H-pyran-4-one oxime exhibits dual reactivity, enabling it to react with both nucleophiles and electrophiles. The nitrogen atom of the oxime group possesses a lone pair of electrons, rendering it nucleophilic and reactive towards various electrophiles. vulcanchem.com Conversely, the polarized carbon-nitrogen double bond of the oxime functionality allows it to be attacked by nucleophiles. vulcanchem.com This reactivity makes the compound a valuable precursor for a variety of heterocyclic structures.

The parent ketone, tetrahydro-4H-pyran-4-one, is also noted for its reactivity with nucleophiles and electrophiles, which facilitates its use in the functionalization and synthesis of numerous organic compounds. chemicalbook.com

Acylation, Alkylation, and Condensation Reactions

The oxime group of this compound can readily undergo acylation and alkylation reactions. vulcanchem.com These reactions are crucial for derivatization and the introduction of different functional groups onto the molecule.

Furthermore, the compound participates in condensation reactions to produce more complex molecules. For instance, its parent ketone is known to undergo condensation reactions in the preparation of dipeptides and spiroimidazolones. chemicalbook.com The oxime derivative retains this capability for condensation, expanding its synthetic utility. vulcanchem.com Research on related 4H-pyran structures has demonstrated their synthesis through one-pot tandem Knoevenagel condensation/Michael addition and cyclization reactions.

| Reaction Type | Reagents/Conditions | Product Type |

| Acylation | Acyl halides, Anhydrides | O-acyl oximes (Oxime esters) |

| Alkylation | Alkyl halides, Sulfates | O-alkyl oximes (Oxime ethers) |

| Condensation | Aldehydes, Ketones | Complex heterocyclic systems |

Synthesis of Novel Oxime Esters

The synthesis of novel oxime esters from this compound represents a significant area of its derivatization. These esters can be prepared through the acylation of the oxime's hydroxyl group. A general and efficient method for this transformation involves the reaction of the oxime with an acylating agent, such as an acyl chloride, in the presence of a base.

For example, a procedure analogous to the synthesis of O-acetyl-N-methylpyridinium-4-oxime iodide can be applied. researchgate.net This involves treating the oxime with an acetylating agent like acetyl chloride and a tertiary amine base, such as triethylamine, in a suitable solvent. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This straightforward process allows for the creation of a library of oxime esters with diverse properties by varying the acylating agent.

| Reactant | Reagent | Base | Product |

| This compound | Acetyl chloride | Triethylamine | O-acetyl-tetrahydro-4H-pyran-4-one oxime |

| This compound | Benzoyl chloride | Pyridine | O-benzoyl-tetrahydro-4H-pyran-4-one oxime |

Transformations to Introduce Different Functional Groups

The oxime moiety is a gateway to a variety of other functional groups, significantly broadening the synthetic applications of this compound.

Reduction to Amines: One of the most common and useful transformations is the reduction of the oxime group to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This conversion provides a direct route to 4-aminotetrahydropyran, a valuable building block in medicinal chemistry. vulcanchem.com

Beckmann Rearrangement: Oximes derived from ketones, such as this compound, can undergo the Beckmann rearrangement under acidic conditions (e.g., using concentrated sulfuric acid, polyphosphoric acid, or thionyl chloride). masterorganicchemistry.comionike.com This reaction involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, resulting in the formation of a substituted amide. masterorganicchemistry.com In this case, the rearrangement would yield a seven-membered cyclic amide, known as a lactam (specifically, tetrahydro-(2H)-1,4-oxazepin-5-one). masterorganicchemistry.comlookchem.com This rearrangement is a powerful tool for ring expansion and the synthesis of nitrogen-containing heterocyclic systems. ionike.com

| Transformation | Reagents | Resulting Functional Group | Product Example |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | 4-Aminotetrahydropyran |

| Beckmann Rearrangement | H₂SO₄, PPA, SOCl₂ | Amide (Lactam) | Tetrahydro-(2H)-1,4-oxazepin-5-one |

Cycloaddition Reactions

The oxime functionality of this compound can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, providing a sophisticated method for constructing five-membered heterocyclic rings. rsc.orgnih.gov

In a notable reaction sequence, an oxime can be part of a cascade reaction. rsc.org This process can involve the initial formation of the oxime, which then undergoes an intramolecular cyclization to form a cyclic nitrone. This intermediate nitrone is a 1,3-dipole that can readily react with a dipolarophile (such as an alkene or alkyne) in an intermolecular [3+2] cycloaddition reaction. nih.govrsc.org The final products of such a sequence are typically isoxazolidine (B1194047) or isoxazoline (B3343090) derivatives, which are valuable scaffolds in organic synthesis. rsc.org

This multi-component reaction approach highlights the utility of oximes as precursors to reactive intermediates for complex cycloadditions. rsc.org The reaction proceeds through a transient transition state, often in a concerted manner, where new sigma bonds are formed simultaneously as pi bonds rearrange. nih.gov

Applications of Tetrahydro 4h Pyran 4 One Oxime and Its Derivatives in Advanced Organic Synthesis

Building Block in the Construction of Oxacycles

Tetrahydro-4H-pyran-4-one serves as a fundamental building block for the synthesis of a variety of oxacycles. Its inherent reactivity towards both nucleophiles and electrophiles allows for its functionalization and subsequent transformation into more complex cyclic ethers. chemicalbook.com For instance, ruthenium-catalyzed coupling reactions involving pent-2-yne-1,5-diols and Michael acceptors lead to the formation of β-hydroxyenones, which can then undergo an acid-catalyzed 6-endo trig cyclization to produce tetrahydro-4H-pyran-4-ones with high diastereoselectivity. chemicalbook.com This methodology highlights the utility of tetrahydro-4H-pyran-4-one as a key intermediate in the construction of various oxacycles, including hexahydro-6H-isochromen-6-ones and isochromanols. chemicalbook.com

Precursor for Heterocyclic Compounds with Biological Activity

Derivatives of tetrahydropyranone are valuable starting materials for the synthesis of a diverse range of heterocyclic compounds that exhibit biological activity. kaznu.kzresearchgate.net In particular, oximes derived from 3,5-substituted tetrahydropyran-4-ones have been shown to possess antibacterial properties. kaznu.kzresearchgate.net The synthesis of these oximes, such as 3,5-dimethyleneoxytetrahydropyran-4-one oxime, has been optimized to achieve good yields. kaznu.kz The reaction of 3,5-dimethyleneoxytetrahydropyran-4-one with hydroxylamine (B1172632) hydrochloride in the presence of sodium acetate (B1210297) has been identified as an effective method for preparing the corresponding oxime. kaznu.kzresearchgate.net Furthermore, computational studies have been employed to understand the conformational preferences of these molecules, which can influence their biological activity. kaznu.kz The syn- and anti-isomers of 3,5-dimethyleneoxytetrahydropyran-4-one oxime have been found to be energetically equivalent. kaznu.kz

Role in the Synthesis of Pharmaceuticals and Agrochemicals

Tetrahydro-4H-pyran-4-one and its derivatives are important intermediates in the synthesis of both pharmaceuticals and agrochemicals. ontosight.aigoogle.com The unique structural features of the pyran ring make it a desirable scaffold for the development of new bioactive molecules. ontosight.ai Compounds with structures similar to tetrahydro-4H-pyran-4-one have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai This highlights the potential of this class of compounds in the discovery of new therapeutic agents and crop protection chemicals.

Intermediate in the Preparation of Natural Products

The tetrahydropyran (B127337) motif is a common structural element found in a wide variety of natural products. Consequently, tetrahydro-4H-pyran-4-one and its derivatives are valuable intermediates in the total synthesis of these complex molecules. The ability to introduce and manipulate the pyran ring system using this building block is a key strategy in the construction of natural product frameworks.

Applications in Medicinal Chemistry

Tetrahydro-4H-pyran-4-one and its oxime derivatives have significant applications in medicinal chemistry. chemicalbook.com They serve as versatile scaffolds for the development of novel therapeutic agents. For example, derivatives of tetrahydro-4H-pyran-4-one have been instrumental in the creation of potent and selective histamine-3 receptor (H3R) antagonists, which are being investigated for the treatment of cognitive disorders. chemicalbook.com Modifications of the tetrahydro-4H-pyran-4-one scaffold have led to compounds with nanomolar potency in functional assays targeting the H3R. chemicalbook.com Furthermore, some derivatives have shown potential as modulators of NMDA receptors, suggesting possible applications in neurological disorders. vulcanchem.com The oxime functionality itself can contribute to the biological activity profile, with some derivatives exhibiting antifungal and antioxidant properties. vulcanchem.com

Protecting Group Chemistry (e.g., 4-methoxytetrahydropyran-4-yl protecting group)

In the realm of multi-step organic synthesis, the protection of sensitive functional groups is often a crucial strategy. wikipedia.org The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions, including those involving strong bases, organometallics, and hydrides. organic-chemistry.org The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with dihydropyran. organic-chemistry.orgyoutube.com A key disadvantage of the standard THP group is the introduction of a new stereocenter. organic-chemistry.org

While not a direct application of the oxime, the underlying tetrahydropyranone structure is the precursor to dihydropyran used in this protecting group strategy. The deprotection of THP ethers is typically achieved through acidic hydrolysis. organic-chemistry.org

Interactive Data Table: Applications of Tetrahydro-4H-pyran-4-one and its Derivatives

| Application Category | Specific Role | Example Compound(s) | Key Findings |

| Advanced Organic Synthesis | Building block for oxacycles | Tetrahydro-4H-pyran-4-ones, Hexahydro-6H-isochromen-6-ones | Used in ruthenium-catalyzed coupling and subsequent cyclization reactions. chemicalbook.com |

| Biologically Active Compounds | Precursor for heterocyclic compounds | 3,5-dimethyleneoxytetrahydropyran-4-one oxime | Derivatives exhibit antibacterial activity. kaznu.kzresearchgate.net |

| Pharmaceuticals & Agrochemicals | Intermediate in synthesis | Tetrahydro-4H-pyran-4-one derivatives | Investigated for antimicrobial, antiviral, and anticancer properties. ontosight.ai |

| Medicinal Chemistry | Scaffold for drug discovery | Histamine-3 receptor antagonists | Derivatives show potent and selective H3R antagonist activity for potential treatment of cognitive disorders. chemicalbook.com |

| Protecting Group Chemistry | Formation of protecting groups | Tetrahydropyranyl (THP) ether | Protects alcohols and phenols under various reaction conditions. organic-chemistry.org |

Advanced Research on Biological Activities of Tetrahydro 4h Pyran 4 One Oxime Derivatives

Antioxidant Activity

The antioxidant potential of 4H-pyran derivatives is a widely recognized characteristic. mdpi.com Research has shown that these compounds can effectively scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in numerous diseases. nih.gov

A 2022 study evaluated a series of 4H-pyran derivatives for their antioxidant capabilities using DPPH radical scavenging assays. nih.gov Compounds 4g and 4j demonstrated the most potent DPPH scavenging and reducing activities. nih.govmdpi.com Notably, at a concentration of 1 mg/mL, several derivatives exhibited significant scavenging potency, with compound 4g reaching 90.50% and 4j reaching 88.00%, comparable to the standard antioxidant BHT at 95.30%. nih.gov Other derivatives, such as 4l , 4m , and 4d , also showed substantial activity. nih.govmdpi.com The antioxidant properties of some pyran derivatives, like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), are attributed to the unstable enol structure within the molecule, with the hydroxyl group at the olefin position being a key factor. rsc.org In silico predictions have also supported the potential of certain tetrahydropyran-4-one derivatives to possess antioxidant activity. researchgate.net

| Compound | Scavenging Potency (%) at 1 mg/mL | DPPH Scavenging IC₅₀ (mM) | Ferric Reducing Antioxidant Power EC₅₀ (mM) |

| 4g | 90.50 | 0.17 | 0.20 |

| 4j | 88.00 | 0.14 | 0.16 |

| 4l | 70.20 | 0.49 | 0.54 |

| 4m | 69.00 | 0.53 | 0.58 |

| 4d | 65.25 | 0.61 | 0.65 |

| BHT (Reference) | 95.30 | 0.11 | 0.12 |

| Data sourced from a study on 4H-pyran derivatives, presented as means ± standard deviations. nih.gov |

Antimicrobial and Antibacterial Efficacy

Tetrahydro-4H-pyran-4-one and its derivatives have reported antimicrobial and antibacterial properties. chemicalbook.comkaznu.kz The oximes derived from 3,5-substituted tetrahydropyran-4-one, in particular, are noted for their antibacterial activity. kaznu.kz

In vitro screening of newly synthesized analogues revealed that compounds 4b and 4d exhibited persuasive antibacterial activity. researchgate.net A comprehensive study highlighted the efficacy of derivatives 4g and 4j , which inhibited all tested Gram-positive isolates, with the exception of B. cereus, showing lower IC₅₀ values than the reference antibiotic, ampicillin. nih.govmdpi.com Specifically, against S. aureus and S. epidermidis, these compounds were particularly effective. mdpi.com Another research effort focused on the synthesis of spiro-4H-pyran derivatives, finding that a derivative containing both indole (B1671886) and cytosine rings (5d ) showed good antibacterial effects against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov Furthermore, 4H-pyran derivatives have been evaluated for their activity against Mycobacterium bovis, with preliminary results indicating that most tested compounds showed relatively good activity against the organism. nih.gov

| Compound | Test Organism | Inhibition Zone (mm) | IC₅₀ (µM) |

| 4g | S. aureus (ATCC 25923) | 28.00 | 20.35 |

| 4j | S. aureus (ATCC 25923) | 27.50 | 21.60 |

| 4g | S. epidermidis (ATCC 14990) | 25.50 | 23.82 |

| 4j | S. epidermidis (ATCC 14990) | 25.00 | 24.71 |

| 4g | B. cereus (ATCC 14579) | 29.00 | 29.42 |

| 4j | B. cereus (ATCC 14579) | 24.50 | 27.63 |

| Ampicillin (Ref.) | S. aureus (ATCC 25923) | 26.50 | 22.84 |

| Ampicillin (Ref.) | S. epidermidis (ATCC 14990) | 24.00 | 26.63 |

| Ampicillin (Ref.) | B. cereus (ATCC 14579) | 23.50 | 25.76 |

| Data from a study evaluating new 4H-pyran derivatives. mdpi.com |

Antifungal Properties

The antifungal potential of this class of compounds is also significant. chemicalbook.com Research has identified specific derivatives with notable efficacy against fungal strains. researchgate.net Among a series of synthesized analogues, compound 4b was reported to display "stupendous" antifungal activity against the Aspergillus flavus strain. researchgate.net

In other studies, amide derivatives of pyranone were evaluated against various fungi, including Candida albicans, C. krusei, and C. parapsilosis. researchgate.net From this series, 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′- methylcoumarin-7-yl)carboxamide] (8c) was found to be more active against C. krusei than the other synthesized compounds. researchgate.net The synthesis of chlorokojic acid, a derivative of kojic acid (a hydroxypyrone), also yields compounds with distinct antifungal activities. researchgate.net

Anti-influenza Virus Activity (of tetrahydro-4H-pyran-4-one)

Research has specifically identified anti-influenza virus activity in the parent compound, tetrahydro-4H-pyran-4-one. chemicalbook.com This compound was discovered in the plant Strobilanthes cusia and possesses a unique structure featuring a tetrahydro-4H-pyran-4-one moiety fused to an isocoumarin (B1212949) core skeleton. chemicalbook.com In vitro studies confirmed that tetrahydro-4H-pyran-4-one exhibits activity against the influenza virus. chemicalbook.com These findings suggest its potential as a candidate for the development of new antiviral drugs. chemicalbook.com Further investigation is needed to understand the precise mechanism of its antiviral effects and to assess its efficacy and safety in vivo. chemicalbook.com

Potential as Enzyme Inhibitors and G-protein Coupled Receptor Ligands

In silico studies have been instrumental in predicting the broader biological potential of tetrahydro-4H-pyran-4-one derivatives. Bioinformatic methods, such as Molinspiration Cheminformatics analysis, have been used to screen for various activities. researchgate.net

According to these predictions, a specific derivative, designated as compound 4 , exhibits significant biological activity as a possible enzyme inhibitor and a G-protein coupled receptor (GPCR) ligand. researchgate.net The same virtual screening identified several other derivatives (1, 3, 4, 6, 7, 11 ) as potential inhibitors of enzymes belonging to the peptidase group. researchgate.net This suggests that the tetrahydropyran (B127337) scaffold could be a valuable starting point for designing targeted enzyme inhibitors.

Ion Channel Modulation

The modulation of ion channels is another promising area of biological activity for these compounds. In silico predictions have identified that a derivative known as compound 6 is potentially active as an ion channel modulator. researchgate.net This aligns with broader research into 4H-pyrans, which are being investigated as modulators of Ca²⁺ channels. mdpi.com Some 4H-pyran derivatives have been identified as potent and specific blockers of IK(Ca) channels, which are calcium-activated potassium channels. mdpi.com This activity is often attributed to the structural similarity of the 4H-pyran ring to 1,4-dihydropyridines, a well-known class of calcium channel blockers. mdpi.com

Antidiabetic Activity

Derivatives of tetrahydro-4H-pyran-4-one have shown potential as antidiabetic agents. Virtual screening using PASS (Prediction of Activity Spectra for Substances) identified several derivatives (1–3, 5–8 ) with possible antidiabetic activity. researchgate.net

This potential has been confirmed through in vitro studies on specific pyran derivatives. One study focused on 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester , a compound isolated from the root of Tragia cannabina. nih.govnih.gov This pyran ester was evaluated for its antidiabetic effect in streptozotocin-induced diabetic chick embryos. nih.govnih.gov The administration of the isolated compound resulted in a significant, dose-dependent reduction in blood glucose levels. nih.govnih.gov In silico docking studies suggest that this compound binds effectively within the active pocket of AMP-activated protein kinase (AMPK), a key regulator of metabolism. nih.govnih.gov

| Treatment Group | Dose | Blood Glucose Level (mg/dL) |

| Diabetic Control | - | 244.20 ± 12.64 |

| Isolated Compound | 0.5 mg/egg | 207.40 ± 2.43 |

| Isolated Compound | 1.0 mg/egg | 174.80 ± 2.41 |

| Data from an in vitro antidiabetic evaluation using streptozotocin-treated chick embryos. nih.gov |

Activity in Treatment of Phobic Disorders and Dementias

Recent computational studies have highlighted the potential of certain tetrahydro-4H-pyran-4-one derivatives in the realm of neurological and psychiatric disorders. Through virtual screening techniques, specific derivatives of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one have been identified as having a predicted high probability of activity in the treatment of phobic disorders and dementias. researchgate.net This suggests that these compounds may interact with biological targets relevant to the pathophysiology of these conditions, marking them as candidates for further investigation in neuropharmacology.

In silico Prediction of Drug-likeness, Biological Activity, and Toxicity

In silico tools provide a crucial first pass in the drug discovery process, allowing researchers to prioritize compounds with the most promising characteristics for synthesis and further testing. researchgate.net These methods assess physicochemical properties, predict biological activities, and estimate toxicity, saving significant time and resources. nih.govnih.gov

The Molinspiration Cheminformatics service is a widely used tool for calculating key molecular properties relevant to a compound's behavior in a biological system. molinspiration.commolinspiration.com For a series of novel 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives, this service was used to evaluate essential physicochemical and pharmacokinetic parameters. researchgate.net These calculations help determine a molecule's potential to be orally bioavailable and to reach its target in the body.

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. researchgate.netnih.gov The rule establishes thresholds for several molecular properties:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Studies on new derivatives of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one have shown that they conform to Lipinski's Rule, indicating they possess physicochemical properties consistent with potentially good oral absorption and membrane permeability. researchgate.net

Table 1: Lipinski's Rule of Five Analysis for Tetrahydro-4H-pyran-4-one Derivatives

| Compound Reference | Molecular Weight (MW) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Compliance |

| Derivative Series | Compliant | Compliant | Compliant | Compliant | Yes researchgate.net |

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given compound based on its structure. researchgate.net Virtual PASS screening of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives predicted several potential therapeutic activities. Notably, several compounds in the series were flagged for their potential in treating phobic disorders and dementias, while others were predicted to have antidiabetic activity or to act as enzyme inhibitors. researchgate.net

Table 2: Predicted Biological Activities from PASS Screening

| Compound Reference | Predicted Activity | Probability |

| Compounds 1–5, 7, 8, 11 | Treatment of phobic disorders and dementias | High researchgate.net |

| Compounds 1–3, 5–8 | Antidiabetic activity | High researchgate.net |

| Compounds 1, 3, 4, 6, 7, 11 | Peptidase enzyme inhibition | High researchgate.net |

The ProTox-II webserver is a tool for predicting the toxicity of chemical compounds. nih.govnih.gov It uses various computational models to forecast endpoints like acute toxicity (LD50), hepatotoxicity (liver toxicity), carcinogenicity, and mutagenicity. nih.govsemanticscholar.org

A Quantitative Structure-Activity Relationship (QSAR) analysis based on LD50 values calculated in ProTox-II was performed on derivatives of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. The results categorized the compounds into different toxicity classes based on the Globally Harmonized System (GHS). researchgate.net For instance, some compounds were placed in class 5 ("may be harmful if swallowed"), while others fell into class 4 ("harmful if swallowed") or class 3 ("toxic if swallowed"). researchgate.netresearchgate.net Additionally, the analysis predicted that two compounds might be carcinogenic, while the others were not predicted to exhibit the toxicities included in the ProTox-II models. researchgate.net

Table 3: ProTox-II Toxicity Prediction for Tetrahydro-4H-pyran-4-one Derivatives

| Compound Reference | Predicted LD50 (mg/kg) | Predicted Toxicity Class | Carcinogenicity Prediction |

| Compounds 1-3, 5, 8 | Not specified | 5 researchgate.netresearchgate.net | Not predicted researchgate.net |

| Compound 4 | Not specified | 3 researchgate.net | Not predicted researchgate.net |

| Compounds 6, 9 | Not specified | 4 researchgate.net | Not predicted researchgate.net |

| Compound 10 | Not specified | 6 researchgate.netresearchgate.net | Potentially carcinogenic researchgate.net |

| Compound 11 | Not specified | 5 researchgate.net | Potentially carcinogenic researchgate.net |

Future Research Directions and Translational Prospects

Exploration of New Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of tetrahydro-4H-pyran-4-one oxime typically involves a two-step process: the synthesis of the parent ketone, tetrahydro-4H-pyran-4-one, followed by its oximation. One established method for the ketone involves the condensation of acetone (B3395972) with formaldehyde (B43269). researchgate.net The subsequent reaction of the ketone with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium acetate (B1210297), yields the desired oxime. researchgate.netkaznu.kz

Future research should prioritize the development of more efficient, sustainable, and environmentally benign synthetic methodologies. Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts for the synthesis of the tetrahydropyranone ring is a promising direction. For instance, a patented method utilizes a Zr-Ce-Ti-Al composite oxide catalyst for the synthesis of the ketone from bis(2-chloroethyl)ether, achieving high yield and purity. chemicalbook.com Further research could optimize such heterogeneous catalysts, which offer advantages in terms of reusability and reduced waste.

One-Pot Reactions: Designing one-pot or tandem reactions that combine the formation of the pyranone ring and its subsequent oximation without isolating intermediates would significantly improve process efficiency. This aligns with the principles of atom and step economy.

Green Solvents and Conditions: The exploration of green solvents, such as ionic liquids or supercritical fluids, could replace traditional volatile organic solvents. chemicalbook.com Furthermore, investigating microwave-assisted or flow chemistry conditions could lead to reduced reaction times, lower energy consumption, and improved yields, representing a significant advancement over conventional heating methods. kaznu.kz

Bio-catalysis: The use of enzymes for the synthesis or derivatization of the pyranone scaffold presents an exciting green chemistry approach. Biocatalysis could offer high selectivity under mild reaction conditions, minimizing by-product formation.

Development of Structure-Activity Relationships for Enhanced Biological Efficacy

Preliminary studies have shown that derivatives of the this compound scaffold possess a range of biological activities, including antimicrobial and enzyme-inhibiting properties. vulcanchem.com A systematic exploration of structure-activity relationships (SAR) is crucial for optimizing these activities and developing potent molecular candidates.

Future SAR studies should focus on:

Systematic Derivatization: Synthesizing libraries of analogs by modifying key positions on the tetrahydropyran (B127337) ring (e.g., positions 2, 3, 5, and 6) and the oxime functional group (e.g., O-alkylation or O-acylation).

Antimicrobial Activity: Research has indicated that 2,6-diaryl-substituted tetrahydropyran-4-one oximes exhibit excellent antibacterial activity against various strains, including S. aureus and E. coli. vulcanchem.com Future work should systematically vary the aryl substituents to determine the electronic and steric features that maximize potency.

Enzyme Inhibition: Derivatives of pyran scaffolds have shown inhibitory activity against enzymes relevant to diseases like Alzheimer's (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)) and cancer (e.g., cyclin-dependent kinase 2 (CDK2)). nih.govnih.gov For example, SAR studies on related pyran derivatives have shown that specific substitutions, such as a 4-methylthiocoumarin group or a benzyl (B1604629) pyridinium (B92312) group, can significantly influence cholinesterase inhibition. nih.gov Similar systematic studies on the this compound core are warranted.

The table below summarizes hypothetical SAR data based on published findings for related pyran structures, illustrating a potential research direction.

| Compound Series | R1-Substitution (Position 2,6) | R2-Substitution (Oxime) | Target | Observed Activity Trend |

| A | Aryl (e.g., Phenyl, Anisyl) | -OH | Bacteria (E. coli) | Electron-donating groups on the aryl ring may increase activity. |

| B | Alkyl (e.g., Methyl) | -OH | Fungus (C. albicans) | Increased lipophilicity may correlate with enhanced antifungal potency. |

| C | H | -O-CH₂-Aryl | AChE | Introduction of a benzyl group can enhance binding to the enzyme's active site. |

| D | H | -OH | CDK2 | Modifications leading to hydrogen bond interactions are expected to improve inhibition. |

This table is illustrative and intended to guide future research.

In-depth Mechanistic Investigations of Biological Actions

While preliminary data suggest various biological effects, the precise molecular mechanisms of action for this compound and its derivatives are largely uncharacterized. Elucidating these mechanisms is a critical step for rational drug design and translation.

Future mechanistic studies should include:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific cellular proteins or pathways that interact with these compounds. It has been suggested that the parent compound may inhibit semicarbazide-sensitive amine oxidase (SSAO), a lead that requires confirmation and detailed kinetic analysis. vulcanchem.com

Enzyme Kinetics and Binding Studies: For derivatives showing enzyme inhibition (e.g., against CDK2 or cholinesterases), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify binding affinity and thermodynamics.

Cellular and Molecular Biology Assays: Investigating the downstream effects of compound treatment on cellular processes. For instance, for derivatives showing anti-cancer potential against colorectal cancer cell lines like HCT-116, studies should examine impacts on cell cycle progression, apoptosis induction, and key signaling pathways. nih.gov

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and analyze the binding modes of these compounds within the active sites of their putative biological targets. nih.gov This can provide insights into the specific interactions that drive biological activity and guide the design of more potent analogs.

Design and Synthesis of Targeted Derivatives for Specific Therapeutic Areas

The versatility of the this compound scaffold makes it an attractive starting point for designing targeted derivatives for various diseases. This involves incorporating specific pharmacophores or targeting moieties onto the core structure.

Promising therapeutic areas for future development include:

Neurodegenerative Diseases: Building on the finding that pyran derivatives can act as cholinesterase inhibitors, future work could focus on designing multi-target-directed ligands for Alzheimer's disease. nih.gov This could involve creating hybrid molecules that combine the pyran-oxime core with moieties known to inhibit beta-secretase (BACE1) or prevent amyloid-beta aggregation. nih.gov

Oncology: The discovery that pyran derivatives can inhibit CDK2, which is often overexpressed in colorectal cancer, opens a clear path for designing novel anti-cancer agents. nih.gov Future synthesis could focus on creating derivatives with improved selectivity for CDK2 over other kinases to minimize potential off-target effects.

Infectious Diseases: Given the documented antibacterial and antifungal properties, targeted derivatives could be developed. kaznu.kzvulcanchem.com For example, conjugating the pyran-oxime structure to molecules that disrupt bacterial biofilm formation or to siderophores to enhance bacterial uptake could lead to novel antimicrobial strategies.

Inflammatory Diseases: Some pyran-containing natural products exhibit anti-inflammatory effects. nih.gov Future research could explore derivatives of this compound for their ability to inhibit key inflammatory mediators like cyclooxygenases (COX) or cytokines.

| Therapeutic Area | Design Strategy | Potential Molecular Target |

| Alzheimer's Disease | Hybridization with BACE1 inhibitors | AChE, BuChE, BACE1 |

| Colorectal Cancer | Introduction of kinase-binding motifs | Cyclin-Dependent Kinase 2 (CDK2) |

| Bacterial Infections | Conjugation with siderophores | Bacterial cell wall synthesis |

| Viral Infections | Mimicking viral glycoproteins | Viral neuraminidase |

Advanced Material Science Applications

Beyond its biological potential, the chemical structure of this compound suggests its utility as a building block in material science. The presence of the oxime group, a potent metal-coordinating ligand, and the stable heterocyclic pyran ring are key features that can be exploited.

Future research in this domain could focus on:

Coordination Polymers and MOFs: The nitrogen and oxygen atoms of the oxime group can act as a bidentate ligand to coordinate with various metal ions. This opens the possibility of synthesizing novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, or as chemical sensors.

Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in polymerization reactions. The oxime or pyran ring could be functionalized to introduce polymerizable groups, leading to new polymers with tailored thermal, mechanical, and optical properties.

Liquid Crystals: The rigid heterocyclic ring structure is a feature found in many liquid crystalline compounds. By attaching appropriate mesogenic units to the pyran-oxime scaffold, it may be possible to create new classes of liquid crystals with unique phase behaviors.

Corrosion Inhibitors: Molecules containing nitrogen and oxygen heteroatoms are often effective corrosion inhibitors for metals. The ability of this compound to adsorb onto metal surfaces via its heteroatoms could be investigated for applications in protecting metals from corrosion in acidic or saline environments.

Q & A

Q. What are the optimal synthetic routes for tetrahydro-4H-pyran-4-one oxime, and how do reaction conditions influence yield?

Answer: this compound is synthesized via condensation of tetrahydropyran-4-one with hydroxylamine under controlled conditions. Key parameters include:

- pH control : Reactions are typically conducted in weakly acidic (pH 4–6) or buffered aqueous solutions to stabilize the oxime formation .

- Temperature : Optimal yields (70–85%) are achieved at 60–80°C, avoiding decomposition of the hydroxylamine reagent .

- Solvent selection : Ethanol or methanol is preferred due to their polarity, which enhances nucleophilic attack by hydroxylamine .

A two-stage synthesis from 3-chloropropionyl chloride has also been reported, yielding 45% overall via fractional distillation and Zemplén deacetylation .

Q. What analytical methods are most reliable for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm oxime formation (e.g., disappearance of the ketone carbonyl signal at ~205 ppm and appearance of an oxime proton at ~8–10 ppm) .

- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) provide structural validation .

- X-ray crystallography : Resolves conformational preferences, such as pseudo-equatorial positioning of substituents in derivatives .

- Quantum-chemical calculations : DFT or molecular mechanics models predict stable conformers, aiding in interpreting experimental data .

Q. How can researchers assess the biological activity of this compound derivatives?

Answer:

- Antibacterial assays : Use disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity correlates with substituent electronegativity and steric effects .

- Molecular docking : Screen derivatives against bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding affinity .

- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines to evaluate selectivity indices .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Steric hindrance : Bulky substituents at the 3- and 5-positions reduce reaction rates in SN2 mechanisms. For example, 3,5-dimethyl derivatives show 30% lower reactivity compared to unsubstituted oximes .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the oxime nitrogen, accelerating alkylation or acylation reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, improving yields .

Q. What strategies resolve contradictions in reported yields for scaled-up synthesis of this compound?

Answer: Discrepancies often arise from:

- Process safety : Exothermic reactions during Zemplén deacetylation require precise temperature control (<50°C) to avoid side reactions .

- Purification challenges : Fractional distillation under reduced pressure (10–15 mmHg) minimizes thermal decomposition of the oxime .

- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) improve regioselectivity in multi-step syntheses but may introduce trace impurities .

Q. How can conformational analysis of this compound derivatives guide drug design?

Answer:

- X-ray crystallography : Reveals preferred chair conformations with substituents in equatorial positions, minimizing steric strain .

- Computational modeling : MD simulations predict bioavailability by analyzing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .

- SAR studies : Correlate substituent orientation (axial vs. equatorial) with antibacterial potency. For example, 4-aryl derivatives with para-electron-donating groups show enhanced activity .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Answer:

- Toxicity : Acute exposure may cause respiratory irritation (LD₅₀ > 2000 mg/kg in rats). Use fume hoods and PPE .

- Flammability : The oxime has a flash point of 57°C; store away from ignition sources and oxidizers .

- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic gases (e.g., NOₓ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。